4-((2-Furylmethylene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2-Furylmethylene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a furan ring, a triazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Furylmethylene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-furylmethylene hydrazine with 2-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-((2-Furylmethylene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The furan ring and triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted triazoles.
Scientific Research Applications
4-((2-Furylmethylene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-((2-Furylmethylene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms or cancer cells. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Furylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((2-Furylmethylene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Furylmethylene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((2-Furylmethylene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-methylphenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C14H12N4OS |
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Molecular Weight |
284.34 g/mol |
IUPAC Name |
4-[(E)-furan-2-ylmethylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS/c1-10-5-2-3-7-12(10)13-16-17-14(20)18(13)15-9-11-6-4-8-19-11/h2-9H,1H3,(H,17,20)/b15-9+ |
InChI Key |
KRMUAULTHYUOIK-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CO3 |
Origin of Product |
United States |
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